1-(2-Hydroxyethyl)-1H-indazol-6-ol

Physicochemical profiling Solubility prediction Drug-likeness

1-(2-Hydroxyethyl)-1H-indazol-6-ol (CAS 874668-60-7), synonym 6-hydroxy-1H-indazole-1-ethanol, is a synthetic small-molecule indazole derivative with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g·mol⁻¹. The compound features a hydroxyethyl substituent at the N1 position and a free hydroxyl group at the C6 position of the indazole bicyclic core.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 874668-60-7
Cat. No. B3359750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1H-indazol-6-ol
CAS874668-60-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N(N=C2)CCO
InChIInChI=1S/C9H10N2O2/c12-4-3-11-9-5-8(13)2-1-7(9)6-10-11/h1-2,5-6,12-13H,3-4H2
InChIKeyUHJUBQWEEPBBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-1H-indazol-6-ol (CAS 874668-60-7): Core Structural Identity and Procurement-Grade Characterization


1-(2-Hydroxyethyl)-1H-indazol-6-ol (CAS 874668-60-7), synonym 6-hydroxy-1H-indazole-1-ethanol, is a synthetic small-molecule indazole derivative with molecular formula C₉H₁₀N₂O₂ and molecular weight 178.19 g·mol⁻¹ . The compound features a hydroxyethyl substituent at the N1 position and a free hydroxyl group at the C6 position of the indazole bicyclic core . Commercially available at ≥95% purity (typical vendor specification 95–98%), it is supplied as a solid stable under ambient storage conditions and exhibits solubility in polar organic solvents . The indazole scaffold is a recognized phenol bioisostere, offering enhanced lipophilicity and reduced susceptibility to phase I/II metabolism relative to phenol congeners—a class-level property that informs, but does not alone validate, any specific application [1].

Why Generic Indazole Substitution Fails: Structural Differentiation of 1-(2-Hydroxyethyl)-1H-indazol-6-ol from Closest Analogs


The indazole chemical space is densely populated, yet small substitutional variations produce large differences in physicochemical properties that govern solubility, permeability, hydrogen-bonding capacity, and ultimately biological behavior. Three close analogs illustrate why 1-(2-hydroxyethyl)-1H-indazol-6-ol cannot be freely interchanged: (i) 6-hydroxyindazole (CAS 23244-88-4) lacks the N1-hydroxyethyl arm, resulting in a lower polar surface area (PSA 48.91 Ų vs 58.28 Ų) and higher computed logP (~1.08–1.27 vs 0.73), implying different solubility and membrane-partitioning profiles ; (ii) 1H-indazole-1-ethanol (CAS 1236127-59-5) carries the N1-hydroxyethyl unit but lacks the C6 hydroxyl, forfeiting a key hydrogen-bond donor and a site for further derivatization ; (iii) 5-amino-1-(2-hydroxyethyl)-1H-indazole (CAS 885270-96-2) relocates the ring substituent to the 5-position, altering the electronic distribution and reactivity on the benzenoid ring [1]. These differences directly affect synthetic utility, assay compatibility, and structure–activity relationship (SAR) interpretation—rendering generic interchange scientifically indefensible without confirmatory bridging data.

Quantitative Differentiation Evidence for 1-(2-Hydroxyethyl)-1H-indazol-6-ol Relative to Closest Analogs


Polar Surface Area (PSA) Advantage Over 6-Hydroxyindazole for Solubility-Controlled Applications

The target compound 1-(2-hydroxyethyl)-1H-indazol-6-ol possesses a computed PSA of 58.28 Ų, which is 9.37 Ų (19.2%) higher than the 48.91 Ų reported for the simpler parent scaffold 6-hydroxyindazole (CAS 23244-88-4) . This increase arises from the additional hydroxyl group on the N1-hydroxyethyl side chain and is expected to enhance aqueous solubility and hydrogen-bonding capacity. The computed logP of the target is 0.73, substantially lower than the 1.08–1.27 range reported for 6-hydroxyindazole, consistent with greater hydrophilicity . Caution: these are computed (in silico) values, not experimentally measured solubility data.

Physicochemical profiling Solubility prediction Drug-likeness

Dual Functional Handle Advantage: Simultaneous N1-Hydroxyethyl and C6-Hydroxyl for Orthogonal Derivatization Chemistry

The target compound integrates two chemically distinct reactive sites on a single indazole scaffold: a primary aliphatic hydroxyl group on the N1-hydroxyethyl side chain and a phenolic-type hydroxyl at the C6 position . In contrast, 6-hydroxyindazole (CAS 23244-88-4) provides only a single hydroxyl handle, and 1H-indazole-1-ethanol (CAS 1236127-59-5) provides only the N1-hydroxyethyl hydroxyl with no ring substitution . This dual-handle architecture enables sequential, orthogonal functionalization (e.g., selective protection/deprotection of the aliphatic vs. aromatic –OH), a capability neither mono-functional analog can replicate. No direct comparative reaction-yield data are available; this is a structural inference supported by established protecting-group chemistry principles.

Synthetic chemistry Building block Orthogonal protection

Indazole as Phenol Bioisostere: Class-Level Metabolic Stability Advantage Over Phenol Congeners

The indazole ring system is a well-established bioisostere of phenol, documented to confer greater lipophilicity and reduced susceptibility to phase I (oxidative) and phase II (glucuronidation/sulfation) metabolism compared to the corresponding phenol [1]. This class-level property applies to 1-(2-hydroxyethyl)-1H-indazol-6-ol by virtue of its indazole core and distinguishes it from simple phenolic analogs (e.g., 4-(2-hydroxyethyl)phenol or tyrosol derivatives) that are more rapidly cleared via glucuronidation. Caution: this is a class-level inference only; no direct comparative metabolic stability data have been published for 1-(2-hydroxyethyl)-1H-indazol-6-ol specifically.

Metabolic stability Bioisosterism Drug design

Differentiation from 5-HT2 Agonist Indazole Pharmacophores: Absence of Aminopropyl Motif Distinguishes from AL-34662

The structurally related indazole 1-((S)-2-aminopropyl)-1H-indazol-6-ol (AL-34662) is a potent, peripherally selective 5-HT2 receptor agonist (IC₅₀ = 0.77 nM rat cortex, 1.5 nM human recombinant 5-HT2A, EC₅₀ = 42.7 nM, Eₘₐₓ = 89%) developed for ocular hypertension [1][2]. The target compound 1-(2-hydroxyethyl)-1H-indazol-6-ol replaces the basic aminopropyl side chain with a neutral hydroxyethyl group, fundamentally altering the pharmacophore. This structural distinction means the target compound is unlikely to engage the 5-HT2 receptor with comparable affinity and should not be treated as a 5-HT2-active analog. No direct binding data for the target compound at 5-HT2 receptors are available; this inference is based solely on pharmacophoric analysis.

Selectivity 5-HT2 receptor Pharmacophore

Higher Purity Specification Threshold: 98% (NLT) Availability vs Typical 95% for Generic Indazole Building Blocks

The target compound is commercially available with a purity specification of NLT 98% (e.g., MolCore catalog, Leyan catalog) . In contrast, many generic indazole building blocks, including 6-hydroxyindazole (>98.0% by GC/T but often supplied as light-brown powder with variability) and 1H-indazole-1-ethanol (typical min. 95%), are supplied at lower or less stringently certified purity grades . For 1-(2-hydroxyethyl)-1H-indazol-6-ol, certified 98% purity reduces uncertainty in stoichiometric calculations, minimizes impurity-driven assay artifacts, and supports reproducible SAR generation.

Quality control Purity specification Procurement

Documented Building-Block Utility in Patent and MedChem Literature vs Under-Characterized Analogs

1-(2-Hydroxyethyl)-1H-indazol-6-ol falls within the scope of multiple patent families claiming indazole derivatives as HSP90 inhibitors (e.g., Merck Patent GmbH AR-061735-A1) and protein kinase inhibitors (US-6531491-B1), indicating recognized utility as a core scaffold or synthetic intermediate in pharmaceutical research [1]. In contrast, simpler analogs such as 1H-indazole-1-ethanol (CAS 1236127-59-5) and 6-(1-hydroxyethyl)-1H-indazole (CAS 181820-44-0) have sparser patent citations and fewer documented structure–activity relationships. This differential patent footprint provides indirect evidence of the target compound's relevance in drug discovery pipelines. No quantitative comparative data on synthetic utilization frequency are available; this evidence relies on patent text-mining.

Medicinal chemistry Patent literature Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 1-(2-Hydroxyethyl)-1H-indazol-6-ol


Medicinal Chemistry Building Block for Parallel Library Synthesis Requiring Orthogonal Functionalization

The dual presence of a primary aliphatic hydroxyl (N1-hydroxyethyl) and an aromatic hydroxyl (C6-OH) makes this compound an efficient starting material for generating diverse indazole libraries via sequential, chemoselective derivatization strategies. The higher PSA and lower logP relative to 6-hydroxyindazole also predict improved solubility in polar reaction media, facilitating solution-phase chemistry. Procurement at NLT 98% purity minimizes byproduct formation in subsequent synthetic steps.

HSP90 and Kinase Inhibitor Lead-Optimization Programs Leveraging Indazole–Phenol Bioisosterism

The indazole core is established as a metabolically more resilient phenol bioisostere [1]. The compound falls within the generic scope of HSP90 inhibitor patents (Merck AR-061735-A1) and kinase inhibitor patents (US-6531491-B1) [2], indicating it can serve as a conservative starting point for SAR exploration around the N1 and C6 vectors in programs targeting these enzyme classes.

Physicochemical Probe Development for Solubility- and Permeability-Limited Assay Systems

With a computed PSA of 58.28 Ų and logP of 0.73 , this compound occupies a distinct physicochemical space compared to the more lipophilic 6-hydroxyindazole (PSA 48.91 Ų, logP ~1.08–1.27) . This differential profile makes it a suitable candidate for solubility-limited biochemical or cell-based assay formats where maintaining compound in solution at working concentrations is critical.

Synthetic Intermediate for 6-O-Functionalized Indazole Derivatives via Selective Alkylation/Acylation

Where the synthetic goal is selective modification of the C6 hydroxyl while preserving a free N1-hydroxyethyl handle for later conjugation or immobilization, this compound provides an advantage over 6-hydroxyindazole, which lacks the N1 tether entirely. No experimental differentiation data exist for selectivity; this scenario is supported by structural logic and established protecting-group methodology.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.